molecular formula C17H38ClN B14124861 Heptadecan-9-amine hydrochloride CAS No. 5429-71-0

Heptadecan-9-amine hydrochloride

Cat. No.: B14124861
CAS No.: 5429-71-0
M. Wt: 291.9 g/mol
InChI Key: QEURDSQISWCHGQ-UHFFFAOYSA-N
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Description

Heptadecan-9-amine hydrochloride is the hydrochloride salt of heptadecan-9-amine, a primary aliphatic amine with a 17-carbon chain and the amine group positioned at the ninth carbon. Key properties include:

  • Molecular formula: C₁₇H₃₇N·HCl.
  • Molecular weight: ~291.94 g/mol (255.48 g/mol for the free base + 36.46 g/mol for HCl) .
  • Physical state: Colorless to light yellow liquid.
  • Density: 0.81 g/ml.
  • Boiling point: 120°C at 0.1 mmHg (free base) .
  • Applications: Used in energy storage devices, such as alkyl-amino functionalized reduced graphene oxide (rGO) composites, to enhance electrode thickness and capacitance .

Its long alkyl chain confers lipophilicity, making it suitable for material science applications where dispersion in organic matrices or surface functionalization is critical .

Properties

CAS No.

5429-71-0

Molecular Formula

C17H38ClN

Molecular Weight

291.9 g/mol

IUPAC Name

heptadecan-9-amine;hydrochloride

InChI

InChI=1S/C17H37N.ClH/c1-3-5-7-9-11-13-15-17(18)16-14-12-10-8-6-4-2;/h17H,3-16,18H2,1-2H3;1H

InChI Key

QEURDSQISWCHGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC)N.Cl

Origin of Product

United States

Preparation Methods

Preparation of 9-Heptadecanol

The synthesis begins with the formation of 9-heptadecanol through a Grignard reaction between n-octylmagnesium bromide and ethyl formate. In anhydrous tetrahydrofuran (THF), ethyl formate reacts with the Grignard reagent at 20°C to produce a secondary alcohol after hydrolysis with ammonium chloride. This method achieves an 89.3% yield, with purification via recrystallization from acetonitrile yielding white crystalline solids.

Reaction Scheme:
$$
\text{Ethyl formate} + \text{2 C}8\text{H}{17}\text{MgBr} \xrightarrow{\text{THF}} \text{9-Heptadecanol} \xrightarrow{\text{NH}4\text{Cl}} \text{C}{17}\text{H}_{36}\text{O}
$$

Conversion to 9-Bromoheptadecane

9-Heptadecanol undergoes bromination using phosphorus tribromide (PBr₃) in dichloromethane at 0°C. This step typically achieves 85–90% conversion, though competing elimination reactions may reduce yields if temperature control is inadequate.

Amination and Hydrochloride Formation

The bromoalkane intermediate reacts with aqueous ammonia in a sealed reactor at 120°C for 24 hours, followed by treatment with hydrochloric acid to precipitate the hydrochloride salt. This method, while straightforward, requires careful exclusion of moisture during the Grignard step and precise stoichiometry in the amination phase.

Reductive Amination of 9-Heptadecanone

Oxidation of 9-Heptadecanol to 9-Heptadecanone

Using a TEMPO/oxidant system (e.g., iodobenzene diacetate in acetonitrile), 9-heptadecanol is oxidized to the corresponding ketone at 60–70°C. The reaction progress is monitored via ¹H NMR until the alcohol signal (δ 3.58 ppm) disappears, typically within 6–8 hours.

Reductive Amination Protocol

9-Heptadecanone undergoes reductive amination with ammonium acetate and sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane. The reaction proceeds at 35°C for 48 hours, yielding the amine after aqueous workup and acidification with HCl gas. This method circumvents the need for halogenated intermediates but requires rigorous control of pH to minimize imine hydrolysis.

Nucleophilic Substitution of 9-Bromoheptadecane

Bromoalkane Synthesis via Appel Reaction

An alternative to Grignard-derived bromoalkanes involves the Appel reaction, where 9-heptadecanol reacts with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane. This room-temperature method provides 80–85% yields of 9-bromoheptadecane with minimal side products.

Ammonolysis under High-Pressure Conditions

In an autoclave, 9-bromoheptadecane reacts with liquid ammonia at 150°C and 50 bar pressure for 12 hours. The high-pressure conditions favor nucleophilic substitution over elimination, achieving 75–80% conversion to the amine. Subsequent HCl treatment in diethyl ether affords the hydrochloride salt as a hygroscopic solid.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagents Yield (%) Purification Technique
Grignard/Amination Ethyl formate Mg, NH₄Cl, HCl 89.3 Recrystallization (MeCN)
Reductive Amination 9-Heptadecanol TEMPO, STAB, HCl 78 Column chromatography
Nucleophilic Substitution 9-Heptadecanol CBr₄, PPh₃, NH₃ 75 Acid-base extraction
Nitrile Hydrolysis 9-Bromoheptadecane NaCN, LiAlH₄ 68 Distillation

Key Observations:

  • The Grignard route provides the highest yield (89.3%) but requires anhydrous conditions and skilled handling of reactive intermediates.
  • Reductive amination offers a one-pot transformation from alcohol to amine but necessitates expensive borohydride reagents.
  • Industrial scalability favors the nucleophilic substitution method due to simpler equipment requirements, though yields are moderate.

Chemical Reactions Analysis

Types of Reactions: Heptadecan-9-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding amides or reduction to form primary amines.

    Condensation Reactions: It can react with carboxylic acids or their derivatives to form amides.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Heptadecan-9-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Utilized in the study of biological membranes and as a surfactant in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: Employed in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of heptadecan-9-amine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, affecting their structure and function. In drug delivery systems, it can enhance the solubility and stability of drugs, facilitating their transport across biological membranes .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Heptadecan-9-amine hydrochloride with other amine hydrochlorides:

Compound Molecular Formula Molecular Weight (g/mol) Physical State Key Applications
Heptadecan-9-amine HCl C₁₇H₃₇N·HCl ~291.94 Liquid Energy storage composites
Tapentadol HCl C₁₄H₂₁NO₂·HCl 275.78 Solid Analgesic (opioid)
Memantine HCl C₁₂H₂₁N·HCl 215.76 Solid Alzheimer’s treatment
Chlorphenoxamine HCl C₁₈H₂₂ClNO·HCl 346.33 Solid Antihistamine
[2-(3-ethyl-oxadiazolyl)ethyl]amine HCl C₆H₁₂ClN₃O 177.64 Solid Research chemical




Key Observations :

  • Chain Length and Lipophilicity : Heptadecan-9-amine HCl’s long alkyl chain (C17) distinguishes it from shorter-chain amines like Memantine HCl (C12) or Tapentadol HCl (C14). This results in lower aqueous solubility but superior compatibility with hydrophobic materials .
  • hexyl) correlate with higher melting points (190–195°C vs. 160°C). This suggests Heptadecan-9-amine HCl may exhibit similar trends .
  • Functional Groups : Heterocyclic or aromatic moieties in Tapentadol (opioid backbone) and Memantine (adamantane structure) enable pharmaceutical activity, unlike Heptadecan-9-amine’s purely aliphatic structure .

Analytical Challenges

Chemical analysis of amine hydrochlorides () faces challenges such as:

  • Solubility Differences: Heptadecan-9-amine HCl’s lipophilicity may require non-polar solvents for chromatography, unlike water-soluble Memantine HCl .
  • Structural Complexity : Heterocyclic amines (e.g., Tapentadol HCl) necessitate advanced spectroscopic techniques (FTIR, NMR) for identification, whereas aliphatic amines like Heptadecan-9-amine HCl are simpler to characterize .

Material Science (Heptadecan-9-amine HCl)

  • Energy Storage : Functionalization of rGO with Heptadecan-9-amine enhances electrode thickness (via alkyl chain spacing) and capacitance, outperforming shorter-chain analogs in micro-supercapacitors (MSCs) .
  • Comparative Advantage : Long alkyl chains improve dispersion in organic matrices, reducing aggregation in graphene-based composites compared to aromatic amines like benzydamine HCl .

Pharmaceutical Compounds

  • Memantine HCl : Rigid adamantane structure enables blood-brain barrier penetration, a feature absent in flexible aliphatic amines .
  • Dosulepin HCl: Tricyclic structure confers antidepressant activity via serotonin/norepinephrine reuptake inhibition, contrasting with Heptadecan-9-amine’s non-pharmacological role .

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